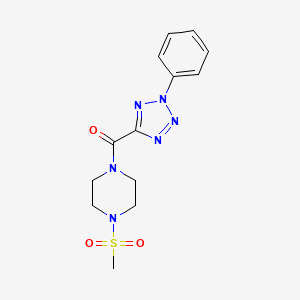

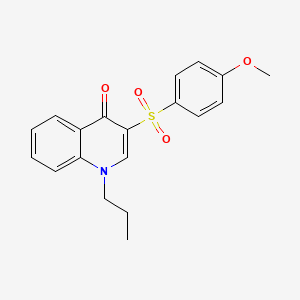

(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

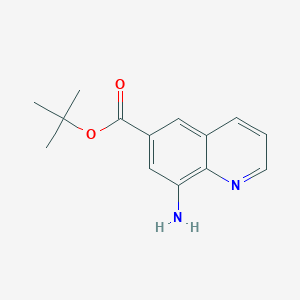

The compound contains a piperazine ring which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . It also contains a methylsulfonyl group and a phenyl group attached to the piperazine ring. The other part of the molecule is a 2-phenyl-2H-tetrazol-5-yl group. Tetrazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the piperazine ring. The sulfonyl group is likely to be in a sulfonyl plane, and the phenyl and tetrazole rings are likely to be planar as well .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. The sulfonyl group could potentially undergo substitution reactions, and the tetrazole ring could potentially participate in click chemistry reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and the functional groups present. The presence of the piperazine ring and the sulfonyl group could potentially increase the solubility of the compound .Applications De Recherche Scientifique

Potential Applications in Scientific Research

Drug Metabolism and Pharmacokinetics

Studies on compounds with similar structures, such as various piperazine derivatives, have been conducted to understand their metabolism, pharmacokinetics, and disposition within the human body. For instance, the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans were characterized to understand its pharmacokinetics and metabolite profiling (Renzulli et al., 2011). Similar research could apply to "(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone," focusing on its metabolic pathways, the role of human enzymes in its biotransformation, and its elimination routes.

Antidote for Poisoning

Compounds like fomepizole, which is used in treating methanol and ethylene glycol poisonings by inhibiting alcohol dehydrogenase, highlight the therapeutic applications of chemical inhibitors in acute toxicology. Fomepizole's effectiveness in preventing the metabolic conversion of toxic alcohols into their harmful metabolites, as demonstrated in various clinical settings (Brent et al., 2001), could provide a framework for researching the potential therapeutic uses of "(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone" in similar scenarios.

Receptor Binding Studies

Research into specific receptor antagonists or agonists, such as the study on SB-649868 for insomnia treatment, often involves detailed analysis of the compound's interaction with target receptors and its effect on physiological pathways (Renzulli et al., 2011). The detailed study of "(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone" could similarly involve its binding affinity, efficacy, and selectivity towards specific biological receptors, contributing to the development of novel therapeutics.

Propriétés

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-(2-phenyltetrazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O3S/c1-23(21,22)18-9-7-17(8-10-18)13(20)12-14-16-19(15-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXIJDHNEBQYDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2894484.png)

![3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894485.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2894488.png)

![(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2894492.png)

![N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2894493.png)

![1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2894507.png)